molecular formula C13H22ClN5 B15113322 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B15113322
M. Wt: 283.80 g/mol
InChI Key: MEIQVGIULVYLAR-UHFFFAOYSA-N
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Description

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine is a bis-pyrazole derivative characterized by two pyrazole rings connected via a methylene bridge. The substituents include ethyl, methyl, and isopropyl groups, which influence its physicochemical and biological properties.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c1-5-17-12(11(4)8-16-17)9-14-13-6-7-15-18(13)10(2)3;/h6-8,10,14H,5,9H2,1-4H3;1H

InChI Key

MEIQVGIULVYLAR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=CC=NN2C(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine typically involves the cyclocondensation of hydrazine with carbonyl compounds. One common method includes the reaction of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with isopropylhydrazine under acidic conditions. The reaction is carried out in ethanol at reflux temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the formation of the pyrazole ring, followed by functionalization to introduce the ethyl and methyl groups. The final step involves the coupling of the two pyrazole rings via a methylene bridge. This method ensures high yield and purity, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₃H₂₂N₅ (inferred from , which describes a structurally similar compound with a molecular formula of C₁₃H₂₂ClN₅) .
  • Molecular Weight : ~283.8 g/mol (based on ).
  • Structural Features :
    • Two pyrazole rings with varied alkyl substituents (ethyl, methyl, isopropyl).
    • Methylene bridge (-CH₂-) linking the pyrazole moieties.

Structural Analogues in Pyrazole Derivatives

Table 1: Substituent Variations and Molecular Data
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Synthesis Steps Reference
N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-1H-pyrazol-5-amine Ethyl, methyl, isopropyl C₁₃H₂₂N₅ ~283.8 Alkylation of pyrazole amines
N-ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Ethyl, methyl, pyridinyl C₁₀H₁₅N₅ 205.26 Alkylation with CH₃I
N-methyl-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Methyl, phenyl, pyridinyl C₁₄H₁₅N₅ 265.31 Similar alkylation steps
1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine Chloro, methyl C₆H₁₁ClN₄ 174.63 Chlorination and methylation
Key Observations:

Chloro substituents (e.g., in 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine) introduce electron-withdrawing effects, altering electronic properties and reactivity .

Synthesis :

  • Alkylation with methyl iodide (CH₃I) and acetylation with acetic anhydride are common steps in pyrazole derivatives (e.g., describes N-methylation of pyrazole amines with CH₃I in acetone) .
  • Yields vary significantly: For example, N-(1,3-dimethyl-1H-pyrazol-5-yl)-N-methylacetamide (14) was obtained in 46% yield, while N,1,3-trimethyl-1H-pyrazol-5-amine (15) achieved 70% yield .

Comparison with Benzimidazole Derivatives

Benzimidazole derivatives (e.g., B1 and B8 in ) share functional similarities, such as aromatic rings and amine linkages, but differ in core structure:

  • Target Compound : Pyrazole-based, with alkyl substituents.
  • Benzimidazoles : Fused benzene-imidazole rings, often with methoxy or acetamide groups .

Pharmacological Implications :

  • Benzimidazoles (e.g., Abemaciclib in ) are established kinase inhibitors.

Crystallographic and Analytical Tools

  • SHELX Software : Widely used for crystal structure refinement (e.g., ). The target compound’s structure could be resolved using SHELXL for small-molecule refinement .
  • WinGX/ORTEP : Employed for molecular visualization and geometry analysis (e.g., hydrogen-bonding patterns in pyrazole derivatives) .

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